4-nitro-N-[(1r,3r)-3-aminocyclobutyl]benzene-1-sulfonamide hydrochloride
Description
4-Nitro-N-[(1r,3r)-3-aminocyclobutyl]benzene-1-sulfonamide hydrochloride is a sulfonamide derivative characterized by a nitro group at the para position of the benzene ring and a trans-3-aminocyclobutyl substituent. The cyclobutyl group introduces conformational rigidity due to its strained four-membered ring, which may influence binding interactions in biological systems or material applications. The hydrochloride salt enhances solubility in polar solvents, a common modification for improving bioavailability in pharmaceutical contexts .
Properties
IUPAC Name |
N-(3-aminocyclobutyl)-4-nitrobenzenesulfonamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O4S.ClH/c11-7-5-8(6-7)12-18(16,17)10-3-1-9(2-4-10)13(14)15;/h1-4,7-8,12H,5-6,11H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNCGITSYJNRCPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions and Optimization
The reaction is typically conducted in anhydrous dichloromethane or tetrahydrofuran under inert atmosphere. A tertiary base such as triethylamine (2–3 equivalents) is added to scavenge HCl generated during the reaction, driving the equilibrium toward product formation. Elevated temperatures (40–60°C) may accelerate the reaction, though room-temperature conditions are often sufficient. Monitoring via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) ensures completion, with yields typically exceeding 80% after purification.
A critical consideration is the stereochemical integrity of the cyclobutylamine. The trans-configuration [(1r,3r)] is preserved through careful selection of the starting amine, often synthesized via hydrogenation of a cis-cyclobutene precursor or asymmetric catalysis. For instance, catalytic hydrogenation of a cyclobutene nitrile over a chiral ruthenium catalyst yields the enantiomerically pure trans-3-aminocyclobutane.
Alternative Pathways for Sulfonamide Formation
Metal-Catalyzed Methods
Palladium-catalyzed coupling reactions have been employed in sulfonamide synthesis. Yang et al. reported a Pd/C-catalyzed reductive coupling of nitroaromatics with sodium arylsulfinates, which could theoretically be applied to cyclobutylamine derivatives. However, the steric hindrance of the cyclobutane ring may reduce catalytic efficiency, requiring higher catalyst loadings or modified ligands.
Salt Formation and Purification
The hydrochloride salt is formed by treating the free base, N-[(1r,3r)-3-aminocyclobutyl]-4-nitrobenzenesulfonamide, with hydrogen chloride gas in a polar aprotic solvent such as ethanol or acetone. The reaction is exothermic, necessitating controlled addition at 0–5°C to prevent decomposition. The resulting precipitate is isolated via vacuum filtration and washed with cold diethyl ether to remove residual solvent.
Purification typically involves recrystallization from a methanol-water mixture, enhancing both purity (>99% by HPLC) and crystalline stability. X-ray diffraction studies confirm the salt’s ionic structure, with the protonated amine forming a chloride counterion.
Stereochemical Control and Byproduct Mitigation
Ensuring Trans-Configuration
The trans-cyclobutylamine precursor is synthesized via stereoselective routes:
- Cycloaddition Strategies : Photochemical [2+2] cycloaddition of allyl amines yields cis-cyclobutane intermediates, which are isomerized to trans via base-mediated ring-opening and re-closure.
- Asymmetric Hydrogenation : Chiral catalysts such as Rh-DuPhos or Ru-BINAP enable enantioselective hydrogenation of cyclobutene substrates to trans-3-aminocyclobutane with >95% enantiomeric excess.
Minimizing Diastereomeric Byproducts
Reaction conditions are optimized to suppress epimerization. For example, conducting sulfonylation at pH 7–8 and avoiding prolonged heating preserves the trans-configuration. Chromatographic separation (e.g., chiral HPLC) may be employed if diastereomers form, though this adds cost and complexity.
Industrial-Scale Considerations
Large-scale production emphasizes atom economy and waste reduction. Continuous flow reactors enable precise control over exothermic sulfonylation steps, while immobilized catalysts (e.g., Pd on activated carbon) facilitate catalyst recovery. Green solvents such as deep eutectic solvents (DES) or water are explored to replace dichloromethane, though solubility challenges remain for hydrophobic intermediates.
Analytical Characterization
Final product quality is verified via:
- 1H NMR : Peaks at δ 2.30 (s, 3H) and δ 8.68 (s, 1H) confirm the aromatic nitro and sulfonamide groups.
- Mass Spectrometry : ESI-MS shows [M+H]+ at m/z 307.75, consistent with the molecular formula C10H14ClN3O4S.
- X-ray Crystallography : Validates the trans-cyclobutyl geometry and ionic chloride interaction.
Chemical Reactions Analysis
Types of Reactions
4-nitro-N-[(1r,3r)-3-aminocyclobutyl]benzene-1-sulfonamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, palladium on carbon (Pd/C) for reduction, and bases like sodium hydroxide for substitution reactions. The conditions vary depending on the desired reaction, with temperature and pressure being critical factors .
Major Products Formed
The major products formed from these reactions include derivatives with modified functional groups, such as amino derivatives from reduction reactions and substituted sulfonamides from nucleophilic substitution .
Scientific Research Applications
4-nitro-N-[(1r,3r)-3-aminocyclobutyl]benzene-1-sulfonamide hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-nitro-N-[(1r,3r)-3-aminocyclobutyl]benzene-1-sulfonamide hydrochloride involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, potentially inhibiting enzyme activity or disrupting cellular processes. The sulfonamide group can also bind to proteins, affecting their function .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Molecular Properties
Key structural analogs include sulfonamides with differing substituents on the benzene ring or alternative amine moieties. Below is a comparative analysis based on molecular data and substituent effects:
Table 1: Molecular Formula and Weight Comparison
*Note: Molecular formula for the target compound is inferred from nomenclature rules and comparisons to analogs.
Key Observations:
- Amine Moieties: The trans-3-aminocyclobutyl group in the target compound introduces steric constraints absent in piperidine-based analogs (e.g., BB35-0526 and BB35-0586), which may affect receptor binding or solubility .
- Halogen vs. Nitro : Bromo and chloro substituents (electron-withdrawing but less polar than nitro) reduce molecular weight but may alter reactivity in substitution reactions .
Physicochemical and Functional Differences
Table 2: Functional Group Impact on Properties
Key Findings:
- The nitro group’s electron-withdrawing nature enhances sulfonamide acidity, favoring ionic interactions in aqueous environments .
Biological Activity
4-nitro-N-[(1R,3R)-3-aminocyclobutyl]benzene-1-sulfonamide hydrochloride (CAS Number: 1795304-10-7) is a sulfonamide compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, including mechanisms of action, therapeutic potential, and relevant case studies.
The compound has the following chemical characteristics:
- Molecular Formula : C₁₀H₁₄ClN₃O₄S
- Molecular Weight : 307.75 g/mol
- Structure : The compound features a nitro group and a sulfonamide functional group, which are critical for its biological activity.
The biological activity of this compound is primarily attributed to its ability to inhibit certain enzymes and pathways involved in various diseases.
- Enzyme Inhibition : The sulfonamide moiety is known to inhibit bacterial dihydropteroate synthase, which is essential for folate synthesis in bacteria. This mechanism underlies its antibacterial properties.
- Anticancer Activity : Preliminary studies suggest that this compound may exhibit anticancer effects by inducing apoptosis in tumor cells through multiple signaling pathways.
Antibacterial Properties
The compound has shown significant antibacterial activity against various strains of bacteria, including those resistant to conventional antibiotics. Its effectiveness is particularly noted against Gram-positive bacteria.
Anticancer Properties
Research indicates that this compound may possess anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of cancer cell lines, suggesting potential as an anticancer agent.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
| Study | Findings |
|---|---|
| In vitro antibacterial study | Demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli with MIC values below 10 µg/mL. |
| Anticancer study on glioma cells | Showed a reduction in cell viability by 50% at concentrations of 20 µM after 48 hours of treatment. Mechanisms included apoptosis induction and cell cycle arrest. |
| Mechanistic study | Identified that the compound activates caspase pathways leading to programmed cell death in cancer cells. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
